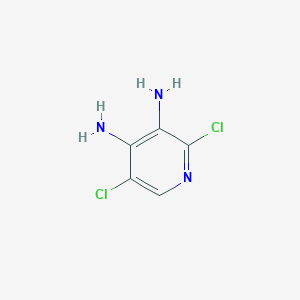
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid
描述
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C6H8BNO3. It is a derivative of pyridine, featuring a boronic acid group and a hydroxymethyl group attached to the pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the halogen-metal exchange of the corresponding pyridinyl halides followed by borylation using trialkylborates.
Directed Ortho-Metallation (DoM) and Borylation: The metal-hydrogen exchange of the corresponding substituted pyridine under directed ortho-metallation followed by borylation using trialkylborates.
Palladium-Catalyzed Cross-Coupling: This method involves the cross-coupling of halopyridines with tetraalkoxydiboron or dialkoxyhydroborane.
C-H or C-F Bond Activation: Iridium- or rhodium-catalyzed C-H or C-F bond activation followed by borylation.
[4+2] Cycloaddition: This method involves the cycloaddition reaction to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. The choice of method depends on the availability of starting materials, desired scale, and specific application requirements.
化学反应分析
Types of Reactions
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme mechanisms.
作用机制
The mechanism of action of (5-(Hydroxymethyl)pyridin-3-yl)boronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
2-(Hydroxymethyl)pyridine-5-boronic acid: Similar structure but with the hydroxymethyl group at a different position on the pyridine ring.
3-Pyridinylboronic acid: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
6-Hydroxymethylpyridine-3-boronic acid: Another positional isomer with different reactivity and properties.
Uniqueness
(5-(Hydroxymethyl)pyridin-3-yl)boronic acid is unique due to the specific positioning of the hydroxymethyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and binding characteristics. This makes it particularly useful in applications requiring precise molecular interactions and transformations.
属性
IUPAC Name |
[5-(hydroxymethyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFSPSWVQWMKQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621177 | |
| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908369-20-0 | |
| Record name | [5-(Hydroxymethyl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





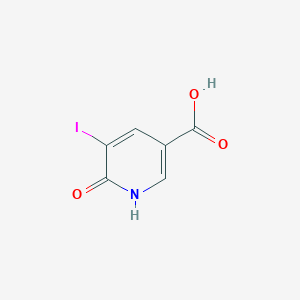
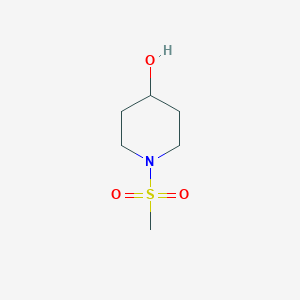
![8-Oxabicyclo[3.2.1]octan-3-amine](/img/structure/B1321964.png)
![8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1321966.png)
![4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-OL](/img/structure/B1321970.png)
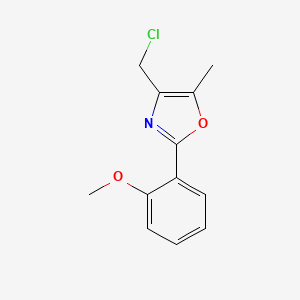

![7-Chlorothieno[3,2-B]pyridine-2-carbonitrile](/img/structure/B1321974.png)
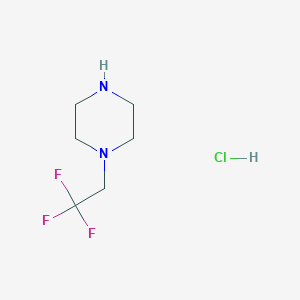
![Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1321980.png)
